N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide
Description
N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with methyl groups at positions 4 and 5, a propan-2-ylamino-methyl group at position 3, and a benzamide moiety at position 2. This article synthesizes findings from analogous compounds to provide a comparative analysis of its structural and functional characteristics.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-11(2)18-10-15-12(3)13(4)21-17(15)19-16(20)14-8-6-5-7-9-14/h5-9,11,18H,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCBLILSKPFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CNC(C)C)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the dimethyl and propan-2-ylamino groups. This can be achieved using appropriate alkylating agents under basic conditions.
Amidation Reaction: The final step involves the coupling of the substituted thiophene with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions are used for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Various substituted derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole and benzamide have been shown to possess antibacterial and antifungal properties against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with microbial cell wall synthesis or function.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies on related compounds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF7) . The ability to inhibit cancer cell proliferation may be attributed to the compound's interaction with specific cellular targets, leading to apoptosis or cell cycle arrest.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the synthesized product .
Antimicrobial Screening
In a study evaluating the antimicrobial properties of thiazole derivatives, several compounds were screened for their ability to inhibit bacterial growth. The results indicated that certain modifications in the structure enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may similarly exhibit potent antimicrobial effects .
Anticancer Activity Evaluation
Another significant study focused on the anticancer potential of benzamide derivatives. The findings revealed that specific modifications led to increased cytotoxicity against breast cancer cells. The molecular docking studies conducted in this research provided insights into the binding interactions between these compounds and their biological targets .
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following benzamide-thiophene derivatives are structurally and functionally relevant for comparison:
Conformational and Supramolecular Analysis
- Morpholine vs. Propan-2-ylamino Substituents: In N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (), the morpholine ring adopts a chair conformation, and the thiophene-morpholine dihedral angle is 63.54°. This rigidity contrasts with the target compound’s flexible propan-2-ylamino group, which may reduce steric constraints and allow variable dihedral angles with the thiophene core .
Disordered Benzamide Rings :
The benzamide ring in ’s compound is disordered (occupancy ratio 0.502:0.498), leading to two distinct conformers tilted by 85.2° and 72.7° relative to the thiophene. Such disorder is absent in simpler analogs like the target compound, where steric bulk from 4,5-dimethyl groups might enforce a single conformation .- Hydrogen Bonding Networks: highlights N–H⋯O hydrogen bonds forming 1D chains along the [001] direction.
Physicochemical Properties
Molecular Weight and Solubility :
The target compound (MW 314.45 g/mol) is smaller than analogs with triazole-pyrazole systems (e.g., 684.86 g/mol in ), suggesting improved solubility and bioavailability. Its methyl groups may enhance lipophilicity compared to morpholine or pyridine-containing derivatives .- This contrasts with ’s compound, where a pyridine-morpholine substituent creates a more planar architecture .
Biological Activity
N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a thiophene ring and an amide functional group, which are known to influence its biological interactions. The presence of a propan-2-ylamino group adds to its potential as a bioactive agent by enhancing solubility and bioavailability.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that various benzamide derivatives can inhibit tumor cell proliferation through multiple mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be fully elucidated.
Antimicrobial Properties
Thiophene derivatives have been documented for their antimicrobial activities. In one study, certain thiophene-based compounds demonstrated significant antibacterial effects against various strains, including Bacillus cereus and Salmonella dysenteriae. These findings suggest that this compound may also possess similar antimicrobial properties, potentially making it a candidate for further investigation in this area .
Neuroleptic Effects
The benzamide class has been explored for neuroleptic activity. Compounds with similar structures have shown efficacy in reducing apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychosis or other neurological disorders . The specific neuroleptic effects of this compound require additional studies to establish its therapeutic profile.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as enzyme inhibitors, which can disrupt cellular processes critical for tumor growth or bacterial survival.
- DNA Interaction : Some compounds in this class have been shown to bind to DNA, potentially affecting replication and transcription processes crucial for cancer cell proliferation .
- Modulation of Signaling Pathways : By interacting with specific receptors or signaling pathways, these compounds can alter cellular responses leading to apoptosis or growth inhibition.
Table 1: Summary of Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
